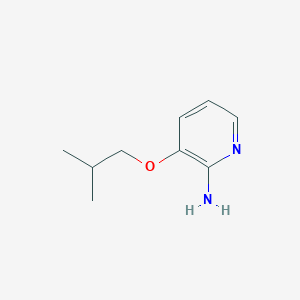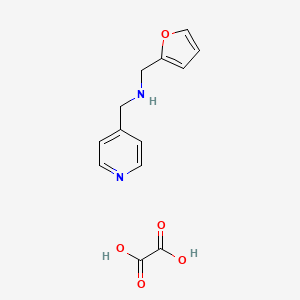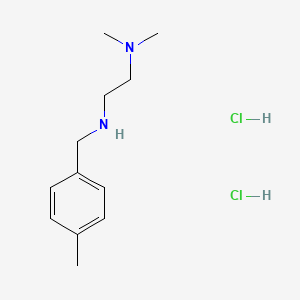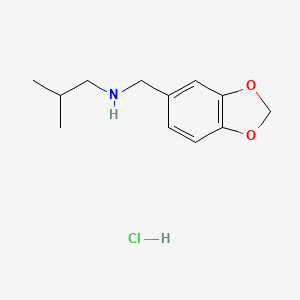amine hydrochloride CAS No. 1158384-24-7](/img/structure/B3085916.png)
[(3-Methoxyphenyl)methyl](propan-2-yl)amine hydrochloride
Vue d'ensemble
Description
Applications De Recherche Scientifique
Analytical Toxicology and Pharmacokinetics
(3-Methoxyphenyl)methylamine hydrochloride and its derivatives have been studied extensively in the context of analytical toxicology. Richter et al. (2019) conducted in-depth toxicokinetic studies on NBOMe derivatives, including (3-Methoxyphenyl)methylamine hydrochloride. The research focused on phase I and II metabolism, plasma protein binding, and the evaluation of toxicological detectability by different hyphenated mass spectrometry techniques in standard urine screening approaches. The findings are significant for forensic and clinical toxicologists to identify these substances in cases of abuse or intoxication (Richter et al., 2019).
Pharmacological Characterization
Grimwood et al. (2011) explored the pharmacological characterization of a related compound, PF-04455242, a κ-opioid receptor antagonist with potential for treating depression and addiction disorders. Although not directly about (3-Methoxyphenyl)methylamine hydrochloride, this study provides insights into the therapeutic potential of structurally related compounds (Grimwood et al., 2011).
Material Science and Polymer Chemistry
The compound and its analogs have applications in material science and polymer chemistry. Yu and Lowe (2009) described the synthesis and (co)polymerization of methacrylic monomers containing tertiary amine functional groups, showing controlled polymerization and phase transitions in aqueous media in response to temperature and pH changes. This research highlights the role of such compounds in developing responsive materials (Yu & Lowe, 2009).
Antimicrobial and Anticoccidial Activity
Georgiadis (1976) studied the synthesis and activity of related compounds, demonstrating significant antimicrobial and anticoccidial activity. This research underscores the potential of (3-Methoxyphenyl)methylamine hydrochloride derivatives in developing new therapeutic agents (Georgiadis, 1976).
Neuropharmacology
A potent nonpeptide antagonist of the substance P (NK1) receptor, CP-96,345, structurally related to (3-Methoxyphenyl)methylamine hydrochloride, was studied by Snider et al. (1991). The compound demonstrated selective inhibition of substance P-induced responses, suggesting its utility in investigating the physiological properties of substance P and related neuropathologies (Snider et al., 1991).
Propriétés
IUPAC Name |
N-[(3-methoxyphenyl)methyl]propan-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO.ClH/c1-9(2)12-8-10-5-4-6-11(7-10)13-3;/h4-7,9,12H,8H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIEDJPQJBDNMDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=CC(=CC=C1)OC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



amine hydrochloride](/img/structure/B3085835.png)


![(2-Methylpropyl)[(2,4,5-trimethoxyphenyl)methyl]amine hydrochloride](/img/structure/B3085876.png)
amine hydrochloride](/img/structure/B3085882.png)



amine hydrochloride](/img/structure/B3085920.png)

![{[4-(Benzyloxy)-3-methoxyphenyl]methyl}(butan-2-yl)amine hydrochloride](/img/structure/B3085927.png)
![2-[(2-Methoxybenzyl)amino]ethanol hydrochloride](/img/structure/B3085934.png)
![(Butan-2-yl)[(2,4,5-trimethoxyphenyl)methyl]amine hydrochloride](/img/structure/B3085939.png)
